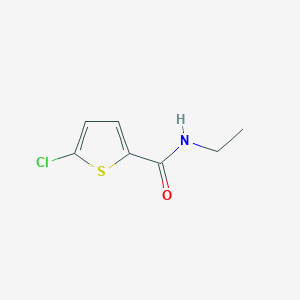
5-chloro-N-ethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-ethylthiophene-2-carboxamide, also known as Cetilistat, is a novel inhibitor of pancreatic lipase that has gained significant attention in the field of obesity research. This compound is known for its ability to block the absorption of dietary fats, leading to a reduction in body weight.
Mechanism of Action
5-chloro-N-ethylthiophene-2-carboxamide works by inhibiting pancreatic lipase, an enzyme responsible for the breakdown and absorption of dietary fats in the small intestine. By blocking the activity of pancreatic lipase, 5-chloro-N-ethylthiophene-2-carboxamide reduces the amount of fat that is absorbed by the body, leading to a reduction in body weight.
Biochemical and Physiological Effects:
In addition to its weight loss effects, 5-chloro-N-ethylthiophene-2-carboxamide has also been shown to have other biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in obese individuals, which are known risk factors for cardiovascular disease and other metabolic disorders. 5-chloro-N-ethylthiophene-2-carboxamide has also been shown to improve insulin sensitivity and glucose metabolism in obese individuals with type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-ethylthiophene-2-carboxamide in lab experiments is its specificity for pancreatic lipase inhibition, which allows for targeted modulation of lipid metabolism. However, one limitation of using 5-chloro-N-ethylthiophene-2-carboxamide is its potential for off-target effects, as it may also inhibit other enzymes involved in lipid metabolism.
Future Directions
Future research on 5-chloro-N-ethylthiophene-2-carboxamide could focus on its potential use in combination with other weight loss interventions such as diet and exercise. Additionally, further investigation into the mechanisms underlying its anti-inflammatory and metabolic effects could lead to the development of new therapies for metabolic disorders. Finally, the development of more specific and potent inhibitors of pancreatic lipase could lead to improved efficacy and reduced side effects compared to 5-chloro-N-ethylthiophene-2-carboxamide.
Synthesis Methods
The synthesis of 5-chloro-N-ethylthiophene-2-carboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-aminoethylamine to yield 5-chloro-N-ethylthiophene-2-carboxamide.
Scientific Research Applications
5-chloro-N-ethylthiophene-2-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating obesity. It has been shown to significantly reduce body weight and improve metabolic parameters such as blood glucose and lipid levels in obese individuals. In addition, 5-chloro-N-ethylthiophene-2-carboxamide has also been investigated for its potential use in the treatment of other metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.
properties
IUPAC Name |
5-chloro-N-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUAHIECPEAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)



![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

